molecular formula C7H3Cl2N B131612 2,4-Dichloro-1-isocyanobenzene CAS No. 143954-64-7

2,4-Dichloro-1-isocyanobenzene

Cat. No.: B131612
CAS No.: 143954-64-7
M. Wt: 172.01 g/mol
InChI Key: JJTZTTXSAKLZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-isocyanobenzene is an aromatic compound characterized by the presence of two chlorine atoms and an isocyano group attached to a benzene ring. This compound is part of the broader class of chlorinated aromatic compounds, which are known for their diverse reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-isocyanobenzene typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method involves the use of phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is known for its efficiency and high yield .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1-isocyanobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Typically requires strong electrophiles and a catalyst such as aluminum chloride.

    Nucleophilic Substitution: Often performed in polar aprotic solvents like dimethylformamide at elevated temperatures.

Major Products:

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.

    Nucleophilic Substitution: Products include substituted benzene derivatives where chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

2,4-Dichloro-1-isocyanobenzene finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-isocyanobenzene involves its interaction with molecular targets through its isocyano group. This group can form covalent bonds with nucleophilic sites on proteins and other macromolecules, leading to inhibition or modification of their function. The chlorine atoms enhance the compound’s reactivity by stabilizing the intermediate species formed during these interactions .

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: An herbicide with a similar chlorinated aromatic structure but different functional groups and applications.

    2-Chloro-1,4-dimethoxybenzene: Another chlorinated aromatic compound used in organic synthesis.

Uniqueness: 2,4-Dichloro-1-isocyanobenzene is unique due to its isocyano group, which imparts distinct reactivity and applications compared to other chlorinated aromatics. This functional group allows it to participate in a wider range of chemical reactions and form stable complexes with biological targets, making it valuable in both synthetic and biological research.

Properties

IUPAC Name

2,4-dichloro-1-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTZTTXSAKLZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400888
Record name 2,4-dichloro-1-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143954-64-7
Record name 2,4-dichloro-1-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.